5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide
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Description
5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C17H19NO4 and its molecular weight is 301.342. The purity is usually 95%.
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Biological Activity
5-Ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, antitumoral, and antioxidant activities, supported by various research findings and case studies.
- Molecular Formula : C17H19NO4
- Molecular Weight : 301.342 g/mol
- Purity : Typically 95% .
Antibacterial Activity
Research has indicated that derivatives of the pyran scaffold exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a study assessing similar pyran derivatives, compounds demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin, indicating strong antibacterial potential .
Compound | Bacteria Tested | MIC (µg/mL) |
---|---|---|
4g | S. aureus | 8 |
4j | E. coli | 16 |
These findings suggest that the structural features of the pyran derivatives play a crucial role in their antibacterial efficacy.
Antitumoral Activity
The antitumoral properties of this compound are also noteworthy. Studies on related compounds have shown that they can inhibit the proliferation of cancer cell lines such as HCT-116, a colorectal cancer model. The IC50 values for these compounds ranged from 75.1 to 85.88 µM, demonstrating significant cytotoxic effects .
The mechanism behind the antitumoral activity appears to involve:
- Inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.
- Induction of apoptosis through activation of caspase pathways .
Antioxidant Activity
In addition to antibacterial and antitumoral effects, certain pyran derivatives have shown promising antioxidant activities. Compounds like 4g and 4j were evaluated for their ability to scavenge free radicals using the DPPH assay, demonstrating potent antioxidant capabilities surpassing traditional antioxidants like BHT .
Case Studies
-
Study on Antibacterial Efficacy :
A study evaluated the antibacterial activity of multiple pyran derivatives against clinical isolates of bacteria. The results indicated that specific substitutions on the pyran ring significantly enhanced activity against resistant strains . -
Evaluation of Antitumor Effects :
In vitro studies on HCT-116 cells treated with various pyran derivatives revealed that those with specific functional groups not only inhibited cell growth but also triggered apoptotic pathways, highlighting their potential as chemotherapeutic agents .
Properties
IUPAC Name |
5-ethoxy-4-oxo-N-(3-phenylpropyl)pyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-2-21-16-12-22-15(11-14(16)19)17(20)18-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMROTDFOOONLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.